Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)-
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Overview
Description
Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core substituted with a triazine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common method includes the nucleophilic substitution of a chlorinated triazine derivative with an amino-substituted benzonitrile. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro compounds, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Similar in structure but differ in the nitrogen placement within the ring.
Fluorinated Pyridines: Share the fluorine substitution but have different core structures.
Aminopyrazoles: Contain amino groups and are used in similar applications.
Uniqueness
Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- is unique due to its combination of a benzonitrile core with a triazine ring and fluorinated phenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
205381-72-2 |
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Molecular Formula |
C17H12F2N6 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
4-[[4-amino-6-[(3,5-difluorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C17H12F2N6/c18-12-5-11(6-13(19)8-12)7-15-23-16(21)25-17(24-15)22-14-3-1-10(9-20)2-4-14/h1-6,8H,7H2,(H3,21,22,23,24,25) |
InChI Key |
KMBJNPIJUSHVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=NC(=N2)N)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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